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molecular formula C16H16ClNO3 B484791 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 184837-36-3

2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B484791
M. Wt: 305.75g/mol
InChI Key: HCXYPQVXDNGXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05919807

Procedure details

To 3.56 g (20 mmol) of 2,4-dimethoxyaniline and 2.53 g (25 mmol) of triethylamine in 50 ml of methylene chloride are added dropwise, whilst cooling with ice, 3.97 g (21 mmol) of 4-chlorophenylacetyl chloride. The mixture is stirred for a further hour at ambient temperature, added to dilute hydrochloric acid and extracted with methylene chloride. The extracts are dried and evaporated down. The evaporation residue is triturated with petroleum ether and suction filtered. Yield: 5.2 g (85.0% of theory), Melting point: 134-135° C.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:4]=1[NH2:5].C(N(CC)CC)C.[Cl:19][C:20]1[CH:25]=[CH:24][C:23]([CH2:26][C:27](Cl)=[O:28])=[CH:22][CH:21]=1.Cl>C(Cl)Cl>[Cl:19][C:20]1[CH:25]=[CH:24][C:23]([CH2:26][C:27]([NH:5][C:4]2[CH:6]=[CH:7][C:8]([O:10][CH3:11])=[CH:9][C:3]=2[O:2][CH3:1])=[O:28])=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
3.56 g
Type
reactant
Smiles
COC1=C(N)C=CC(=C1)OC
Name
Quantity
2.53 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.97 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for a further hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The extracts are dried
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
The evaporation residue is triturated with petroleum ether and suction
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)CC(=O)NC1=C(C=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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